molecular formula C18H18N2O4S B2746133 4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251572-20-9

4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2746133
CAS No.: 1251572-20-9
M. Wt: 358.41
InChI Key: GFIAMAAFNDXMJP-UHFFFAOYSA-N
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Description

4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Scientific Research Applications

4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the thieno[3,2-b]pyridine core through cyclization of appropriate precursors.

    Functional Group Introduction: Subsequent steps to introduce the ethyl, hydroxy, methoxy, and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions could introduce new functional groups at specific positions on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores but different functional groups.

    Pyridine Derivatives: Compounds with a pyridine core and various substituents.

Uniqueness

4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-20-12-7-8-25-16(12)15(21)14(18(20)23)17(22)19-11-9-10(2)5-6-13(11)24-3/h5-9,21H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIAMAAFNDXMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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